![molecular formula C23H30N4O2S B5974160 N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide, also known as DIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DIQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is complex and involves multiple pathways. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to inhibit the activity of Hsp90, which leads to the degradation of various oncogenic proteins, including Akt, Raf-1, and ErbB2. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to inhibit the aggregation of Aβ peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, induction of apoptosis in cancer cells, improvement of cognitive function and memory, and reduction of inflammation. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide is also relatively easy to synthesize and has been extensively studied for its potential therapeutic properties. However, one of the limitations of using N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide research, including the development of more efficient synthesis methods, the optimization of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide dosages and formulations, and the investigation of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide's potential therapeutic properties in other scientific research fields, such as infectious diseases and autoimmune disorders. Additionally, the development of N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide analogs with improved bioavailability and efficacy could lead to the discovery of new and more effective cancer therapies.
Synthesemethoden
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide can be synthesized using various methods, including condensation reactions and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 2-chloro-3-nitroquinoxaline with diisobutylamine, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to form N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a crucial role in the stabilization and maturation of various oncogenic proteins. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In neurodegenerative disease research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in Alzheimer's disease. N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In inflammation research, N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway.
Eigenschaften
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-16(2)14-27(15-17(3)4)23-22(24-20-8-6-7-9-21(20)25-23)26-30(28,29)19-12-10-18(5)11-13-19/h6-13,16-17H,14-15H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVCOOICFDTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.